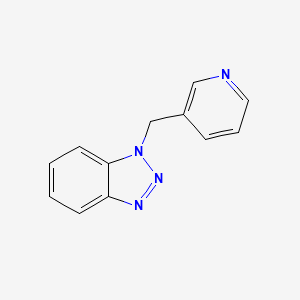

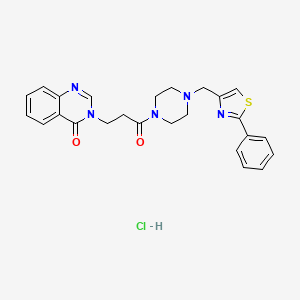

1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole” belongs to a class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction analysis . The crystalline structure is marked by the presence of three types of π-interactions (n→π*, lp···π, and π···π) between the -C(H)=O group and triazole rings .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, similar compounds have been involved in various chemical reactions. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Applications De Recherche Scientifique

Synthesis of Heterocycles

1-(1H-1,2, 3-benzotriazol-1-yl)-3-chloroacetone, a three-carbon synthon, has been utilized for synthesizing various heterocycles such as benzothiazoles and pyrido[1,2-a]indoles. This method offers a general and efficient approach for heterocyclizations and benzannelations (Katritzky et al., 2000).

Preparation of Novel Compounds

Novel syntheses of compounds like hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines have been achieved using benzotriazole derivatives. These compounds react with various reagents to produce a range of substituted hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines (Katritzky et al., 2000).

Anticancer Activity

Benzimidazole-based Zn(II) complexes, which include 1-((2-(pyridin-2-yl)-1-benzoimidazol-1-yl)methyl)-1H-benzotriazole, have demonstrated potential anticancer activity against human carcinoma cells. Studies on these complexes show significant cytotoxic properties and suggest mechanisms involving G0/G1 phase arrest of the cell cycle (Zhao et al., 2015).

Synthesis of Cobalt(II) Complexes

The reaction of Co(II) salts with 5-(1H-benzotriazol-1-ylmethyl)isophthalic acid under specific conditions yields various Co(II) complexes. These complexes have unique structures and properties, including their behavior in the polymerization of ethylene (Kuai et al., 2013).

Catalysis Applications

1-(Pyridin-2-yl)-1H-benzo[d][1,2,3]triazole, a bidentate ligand, has been used in various palladium-catalyzed coupling reactions. Its efficacy in facilitating reactions like Suzuki, Heck, Fujiwara–Moritani, and Sonogashira coupling demonstrates its versatility and robustness (Verma et al., 2013).

Corrosion Inhibition

Benzotriazole derivatives, including 1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole, have been investigated for their potential as corrosion inhibitors. These compounds exhibit significant inhibition efficiency for metals like copper in acidic media, demonstrating their utility in corrosion prevention (Khaled et al., 2009).

Fluorescent Sensors

1-(Pyridin-2-ylmethyl)-2-(3-(1-(pyridin-2-ylmethyl)benzimidazol-2-yl) propyl) benzimidazole and its copper(II) complex have been developed as fluorescent sensors. These complexes show promising applications in detecting substances like dopamine, indicating their potential in biochemical sensing (Khattar & Mathur, 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(pyridin-3-ylmethyl)benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-2-6-12-11(5-1)14-15-16(12)9-10-4-3-7-13-8-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZXXRGIQZAKJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2587892.png)

![(Z)-methyl 3-allyl-2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2587894.png)

![6,7-Dihydro[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde](/img/structure/B2587897.png)

![5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2587901.png)

![8,10-dichloro-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2587902.png)

![2-[N-(benzenesulfonyl)-4-chloroanilino]-N-prop-2-enylacetamide](/img/structure/B2587904.png)

![Ethyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2587907.png)